3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine
Overview
Description
“3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine” is a chemical compound with the CAS Number: 1528854-60-5 . It has a molecular weight of 164.21 and its molecular formula is C9H12N2O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O/c10-9-4-8(11-12-9)7-2-5-1-6(5)3-7/h4-7H,1-3,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Scientific Research Applications
Conformational Studies and Biological Activities
Two Distinct Conformations of GABA Locked by Embedding in the Bicyclo[3.1.0]hexane Core Structure : The study highlights the versatility of the bicyclo[3.1.0]hexane core in locking the conformation of bioactive molecules like GABA. This structural manipulation offers insights into the design of novel molecules with specific biological activities, leading to potential therapeutic applications (Jimeno et al., 2011).
Synthesis and Antibacterial Activity
Preparation, Characterization, and Antibacterial Study of Novel 2-(5-(4-Chlorophenyl)-4, 5-dihydro-1,2-oxazol-3-yl) Compounds : This research demonstrates the synthesis and antibacterial efficacy of compounds containing the 1,2-oxazol-3-yl moiety, highlighting their potential as antibacterial agents. The study provides a foundation for further exploration into the antibacterial properties of related compounds (Mehta, 2016).
Catalysis and Chemical Synthesis
Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins : The use of the bicyclo[3.1.0]hexan-1-ol structure in catalysis and synthesis is detailed, showcasing the compound's role in facilitating complex reactions that yield bicyclic structures. This application is crucial in the development of new synthetic methodologies for constructing complex organic molecules (Kim et al., 2003).
Drug Design and Pharmacological Potential
Exploration of the amine terminus in a novel series of 1,2,4-triazolo-3-yl-azabicyclo[3.1.0]hexanes as selective dopamine D3 receptor antagonists : This work exemplifies the application of bicyclic structures in drug design, focusing on the development of selective dopamine D3 receptor antagonists. The study underscores the significance of the bicyclic core in modulating receptor affinity and selectivity, important for designing drugs targeting the central nervous system (Micheli et al., 2010).
properties
IUPAC Name |
3-(3-bicyclo[3.1.0]hexanyl)-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9-4-8(11-12-9)7-2-5-1-6(5)3-7/h4-7H,1-3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGCHZGOQMRWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)C3=NOC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.